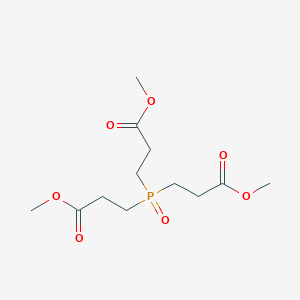
Trimethyl 3,3',3''-phosphoryltripropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 3,3’,3’'-phosphoryltripropanoate is a chemical compound with the molecular formula C12H21O6P. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphoryl group attached to three propanoate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 3,3’,3’'-phosphoryltripropanoate typically involves the reaction of trimethyl phosphite with an appropriate propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Trimethyl 3,3’,3’'-phosphoryltripropanoate may involve large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 3,3’,3’'-phosphoryltripropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated carboxylic acids, while reduction could produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl 3,3’,3’'-phosphoryltripropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Trimethyl 3,3’,3’'-phosphoryltripropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, facilitating the binding and activation of the target molecules. The pathways involved may include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphine: An organophosphorus compound with the formula P(CH3)3, commonly used as a ligand in coordination chemistry.
Trimethyl phosphite: A compound with the formula C3H9O3P, used as a reagent in organic synthesis.
Trimethyl phosphate: A tetrahedral molecule used as a solvent and in the synthesis of other phosphorus-containing compounds.
Uniqueness
Trimethyl 3,3’,3’'-phosphoryltripropanoate is unique due to its specific structure, which includes a phosphoryl group attached to three propanoate groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C12H21O7P |
|---|---|
Molekulargewicht |
308.26 g/mol |
IUPAC-Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphorylpropanoate |
InChI |
InChI=1S/C12H21O7P/c1-17-10(13)4-7-20(16,8-5-11(14)18-2)9-6-12(15)19-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
GLADBQKFIWVDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCP(=O)(CCC(=O)OC)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





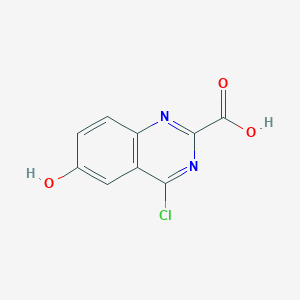
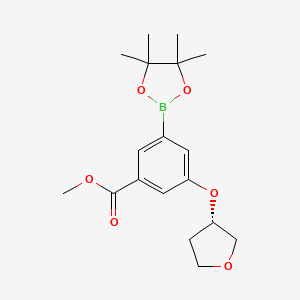

![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
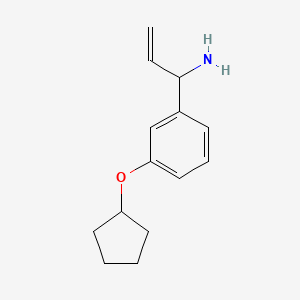
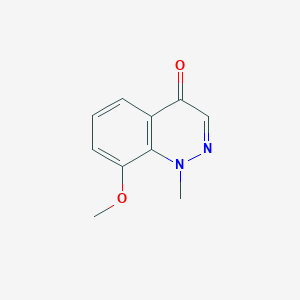


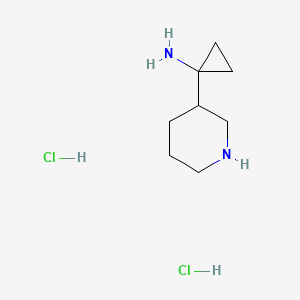
![4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione](/img/structure/B13034232.png)
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
